2-(Dimethyl-1,3-thiazol-5-yl)butanoic acid
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Overview
Description
2-(Dimethyl-1,3-thiazol-5-yl)butanoic acid is a heterocyclic organic compound that features a thiazole ring. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds. The thiazole ring consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethyl-1,3-thiazol-5-yl)butanoic acid can be achieved through various synthetic routes. One common method involves the reaction of phenyl acetylene, N-bromosuccinimide, and thiourea in an aqueous medium . This reaction yields substituted thiazole derivatives in good yield. The reaction conditions typically involve moderate temperatures and the use of solvents such as water or alcohol.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethyl-1,3-thiazol-5-yl)butanoic acid undergoes various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring into dihydrothiazoles.
Substitution: The thiazole ring is susceptible to electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.
Scientific Research Applications
2-(Dimethyl-1,3-thiazol-5-yl)butanoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Thiazole derivatives are known for their antimicrobial, antifungal, and antiviral activities.
Mechanism of Action
The mechanism of action of 2-(Dimethyl-1,3-thiazol-5-yl)butanoic acid involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors in biological systems, leading to the activation or inhibition of specific biochemical pathways . For example, thiazole derivatives have been shown to inhibit topoisomerase II, resulting in DNA double-strand breaks and cell death .
Comparison with Similar Compounds
2-(Dimethyl-1,3-thiazol-5-yl)butanoic acid can be compared with other similar thiazole compounds, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An antineoplastic drug.
The uniqueness of this compound lies in its specific structure and the resulting biological activities. The presence of the dimethyl and butanoic acid groups can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C9H13NO2S |
---|---|
Molecular Weight |
199.27 g/mol |
IUPAC Name |
2-(2,4-dimethyl-1,3-thiazol-5-yl)butanoic acid |
InChI |
InChI=1S/C9H13NO2S/c1-4-7(9(11)12)8-5(2)10-6(3)13-8/h7H,4H2,1-3H3,(H,11,12) |
InChI Key |
QLVKDEUQAAPORQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=C(N=C(S1)C)C)C(=O)O |
Origin of Product |
United States |
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